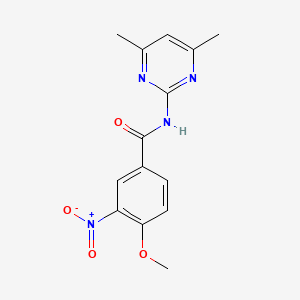
N-(9H-fluoren-2-ylmethyl)-N,N',N'-trimethyl-1,2-ethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9H-fluoren-2-ylmethyl)-N,N',N'-trimethyl-1,2-ethanediamine, also known as Fmoc-protected ethylenediamine, is a commonly used reagent in peptide synthesis. It is a derivative of ethylenediamine and is widely used for the protection of the amino group during peptide synthesis. Fmoc-protected ethylenediamine is a white crystalline powder that is soluble in common organic solvents like methanol, ethanol, and acetonitrile.
Mechanism of Action
N-(9H-fluoren-2-ylmethyl)-N,N',N'-trimethyl-1,2-ethanediamineed ethylenediamine acts as a protecting group for the amino group of the amino acid during peptide synthesis. The Fmoc group is removed by treatment with a base like piperidine, which exposes the amino group for further reaction.
Biochemical and Physiological Effects:
N-(9H-fluoren-2-ylmethyl)-N,N',N'-trimethyl-1,2-ethanediamineed ethylenediamine itself does not have any biochemical or physiological effects since it is a reagent used in peptide synthesis. However, peptides synthesized using N-(9H-fluoren-2-ylmethyl)-N,N',N'-trimethyl-1,2-ethanediamineed ethylenediamine may have various biochemical and physiological effects depending on their sequence and structure.
Advantages and Limitations for Lab Experiments
N-(9H-fluoren-2-ylmethyl)-N,N',N'-trimethyl-1,2-ethanediamineed ethylenediamine is a widely used reagent in peptide synthesis due to its ease of use and compatibility with various reaction conditions. However, it has some limitations like low solubility in water and the need for a base like piperidine for deprotection. Additionally, the Fmoc group may interfere with certain reactions, which may require the use of alternative protecting groups.
Future Directions
1. Development of new protecting groups for the amino group in peptide synthesis
2. Optimization of the synthesis method for N-(9H-fluoren-2-ylmethyl)-N,N',N'-trimethyl-1,2-ethanediamineed ethylenediamine to improve yield and purity
3. Investigation of the effects of N-(9H-fluoren-2-ylmethyl)-N,N',N'-trimethyl-1,2-ethanediamineed ethylenediamine on peptide structure and function
4. Development of new methods for peptide synthesis using N-(9H-fluoren-2-ylmethyl)-N,N',N'-trimethyl-1,2-ethanediamineed ethylenediamine
5. Application of N-(9H-fluoren-2-ylmethyl)-N,N',N'-trimethyl-1,2-ethanediamineed ethylenediamine in the synthesis of bioactive peptides for drug development.
Synthesis Methods
N-(9H-fluoren-2-ylmethyl)-N,N',N'-trimethyl-1,2-ethanediamineed ethylenediamine can be synthesized by reacting Fmoc-Cl with ethylenediamine in the presence of a base like triethylamine. The reaction occurs at room temperature and the product is obtained after purification by column chromatography.
Scientific Research Applications
N-(9H-fluoren-2-ylmethyl)-N,N',N'-trimethyl-1,2-ethanediamineed ethylenediamine is widely used in peptide synthesis, which is an important area of research in biochemistry and molecular biology. Peptides are short chains of amino acids that play important roles in various biological processes. Peptide synthesis is used to produce peptides for research purposes, drug development, and other applications.
properties
IUPAC Name |
N'-(9H-fluoren-2-ylmethyl)-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-20(2)10-11-21(3)14-15-8-9-19-17(12-15)13-16-6-4-5-7-18(16)19/h4-9,12H,10-11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKBYZXNRRNTGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5777833.png)
![2-(4-ethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777835.png)
![2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5777838.png)
![N-allyl-2-(4-ethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777846.png)
![1-(2-methylphenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5777850.png)
![2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5777856.png)

![N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B5777863.png)
![N-methyl-N-phenyl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B5777873.png)
![N-(3-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5777876.png)
![N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide](/img/structure/B5777880.png)
